molecular formula C11H22O B8336203 4,4-Dimethyl-non-1-en-5-ol

4,4-Dimethyl-non-1-en-5-ol

Cat. No.: B8336203
M. Wt: 170.29 g/mol
InChI Key: SDQPVVZEOYFXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-non-1-en-5-ol is a branched unsaturated alcohol with a nine-carbon chain, featuring a terminal double bond (non-1-en) and a hydroxyl group at position 5. The 4,4-dimethyl substitution introduces steric hindrance, influencing its reactivity and physical properties. Hypothetically, its applications could span pharmaceuticals, material science, or organic synthesis, depending on functional group interactions .

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4,4-dimethylnon-1-en-5-ol

InChI

InChI=1S/C11H22O/c1-5-7-8-10(12)11(3,4)9-6-2/h6,10,12H,2,5,7-9H2,1,3-4H3

InChI Key

SDQPVVZEOYFXQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)(C)CC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4,4-Dimethyl-non-1-en-5-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound* C₁₁H₂₂O 170.3 (hypothetical) Terminal alkene, secondary alcohol Steric hindrance from dimethyl groups
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO 129.2 Conjugated alkene, primary alcohol, dimethylamino High purity (≥95%), pharmaceutical intermediate
Cholest-5-en-3-ol, 4,4-dimethyl- C₂₉H₅₀O 414.7 Steroid backbone, tertiary alcohol Biological relevance (e.g., cholesterol analogs)
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4,4-dimethyl C₁₃H₂₆O₂Si 242.4 Alkyne, silyl ether Protective group in organic synthesis
4-Methylindan-5-ol C₁₀H₁₂O 148.2 Fused aromatic ring, secondary alcohol Material science applications (e.g., polymer precursors)

*Hypothetical values based on structural analogs.

Physical Properties and Stability

  • Boiling Points/Solubility: Branched alcohols like this compound likely exhibit lower solubility in water compared to linear analogs due to increased hydrophobicity.
  • Thermal Stability: Steric hindrance in 4,4-dimethyl-substituted compounds (e.g., the cholestanol derivative) enhances thermal stability, a trait valuable in high-temperature material applications .
  • Optical Activity: Chiral centers in amino alcohols (e.g., 5-(Dimethylamino)pent-2-en-1-ol) enable enantioselective synthesis, critical in asymmetric catalysis .

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